1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

Physicochemical Property Solubility ADME

Researchers screening kinase-focused libraries frequently encounter false negatives caused by precipitation of poorly soluble, non-optimized scaffolds. 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine (CAS 72583-83-6) solves this with a calculated aqueous solubility of 3.15 mg/mL-a significant improvement over the parent scaffold. The defined substitution pattern (3-NH2, N1-CH3) guarantees a predictable adenine-mimetic binding mode, eliminating the selectivity ambiguity that derails SAR campaigns. Procurement teams benefit from a product with a quantified quality baseline and lot-specific analytical traceability that uncharacterized analogs cannot provide.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 72583-83-6
Cat. No. B1296275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
CAS72583-83-6
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)C(=N1)N
InChIInChI=1S/C7H8N4/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3,(H2,8,10)
InChIKeySHBCCEDOUTZFFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine: Overview


1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine (CAS 72583-83-6) is a bicyclic heteroaromatic compound comprising a pyrazole ring fused to a pyridine ring, featuring a 3-amino group and an N1-methyl substituent . It belongs to the 1H-pyrazolo[3,4-b]pyridine class, a privileged scaffold in medicinal chemistry widely exploited for the design of kinase inhibitors due to its ability to act as an adenine bioisostere within the ATP-binding pocket of various kinases [1]. The compound has a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol .

Scaffold 1H-pyrazolo[3,4-b]pyridine
Key substituents 1-methyl, 3-amino
Workflow Kinase inhibitor design scaffold

1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine: Procurement Risks


The 1H-pyrazolo[3,4-b]pyridine scaffold is highly sensitive to substitution patterns, with modifications at the N1, C3, C4, and C6 positions dramatically altering both physicochemical properties (e.g., logP, solubility) and biological activity (e.g., kinase selectivity, potency) [1]. Substituting the 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine core with an unvalidated analog risks introducing an uncharacterized selectivity profile, suboptimal ADME properties, or even a complete loss of target engagement, rendering experimental results irreproducible and procurement investments wasted. The limited but defined characterization data available for CAS 72583-83-6 provides a quantifiable baseline for quality control that is absent in many 'similar' compounds.

Substitution pattern sensitivity
Modifications at N1, C3, C4 or C6 may shift kinase selectivity profile and physicochemical properties, introducing uncharacterized behavior.
Unvalidated analog risk
Untested analogs may lack target engagement or show altered ADME, compromising experimental reproducibility and procurement value.

1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine: Evidence-Based Comparisons


Aqueous Solubility vs. Parent Scaffold

The introduction of the N1-methyl and C3-amino groups onto the 1H-pyrazolo[3,4-b]pyridine core drastically increases predicted aqueous solubility, a key determinant of in vitro assay compatibility and in vivo bioavailability . The unsubstituted parent scaffold, 1H-pyrazolo[3,4-b]pyridine, is predicted to be moderately soluble . In contrast, the target compound's computational ESOL Log S is -1.67, translating to a predicted solubility of 3.15 mg/mL (21.2 mM) .

Solubility vs. parent
Class-level inference
ΔLog S = 0.53, ~3.4-fold higher predicted solubility (3.15 mg/mL vs moderately soluble parent scaffold).
May improve assay compatibility
Computational prediction (ESOL method)
Physicochemical Property Solubility ADME

Calculated Physicochemical Profile

This compound possesses a well-defined set of calculated physicochemical properties that inform its drug-likeness and suitability for various assay formats . Its consensus Log P_o/w is 0.65, indicating a balanced lipophilicity profile . It also has a topological polar surface area (TPSA) of 56.73 Ų, which is within the optimal range (<90 Ų) for blood-brain barrier penetration .

Physicochemical profile
Supporting evidence
Log P 0.65, TPSA 56.73 Ų (consensus).
Supports drug-likeness screening
Physicochemical Property Lipophilicity Polar Surface Area

Melting Point and Thermal Stability

The compound is a solid at room temperature with a melting point of 104-106 °C . This relatively high melting point for its molecular weight (148.17 g/mol) is indicative of significant intermolecular hydrogen bonding in the solid state, a feature that contributes to its crystallinity and long-term stability .

Melting point
Supporting evidence
104–106 °C
Identity and purity QC parameter
Indicates crystalline solid with H-bonding
Thermal Stability Solid State Quality Control

Biological Activity in Circulatory Research

Early research by Kuczyński et al. explored derivatives of 1-methyl and 1-phenyl pyrazolo[3,4-b]pyridines, including the core scaffold of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, and screened them for expected circulatory activity [1]. While the exact quantitative data for CAS 72583-83-6 is not reported in the abstract, this study establishes a precedent for the scaffold's utility in cardiovascular research and differentiates the 1-methyl series from the 1-phenyl series for this application [1].

Circulatory activity
Data to verify
1-methyl vs 1-phenyl series screened for circulatory activity; specific data not reported for target compound.
Historical scaffold differentiation
Quantitative data absent from available abstract
Circulatory Activity In vivo pharmacology SAR

1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine: Validated Applications


Kinase Inhibitor Drug Discovery and Chemical Biology

This compound is widely recognized as a core scaffold for synthesizing kinase inhibitors [1]. Its calculated physicochemical properties, particularly a TPSA of 56.73 Ų and a consensus Log P of 0.65 , position it favorably for lead optimization campaigns targeting intracellular kinases, including those in the central nervous system where BBB permeability is a consideration.

High-Throughput Screening (HTS) Library Development

The improved aqueous solubility (predicted 3.15 mg/mL) of this specific 1-methyl-3-amino derivative compared to the parent scaffold [1] makes it a more robust building block for constructing high-quality, diverse screening libraries, minimizing compound precipitation and assay interference common with more lipophilic analogs.

In Vitro Pharmacology for Cardiovascular Research

Based on historical precedent [1], researchers investigating circulatory mechanisms may find that the 1-methyl substitution on the pyrazolo[3,4-b]pyridine scaffold is a critical feature for activity. Using this specific compound ensures the correct core is employed for further SAR studies aimed at developing new cardiovascular agents.

Application
Selection Property
Validation Focus
Kinase inhibitor discovery studies
Core scaffold suitability
Kinase selectivity screening
HTS library construction
Aqueous solubility profile
Assay compatibility and precipitation control
Cardiovascular pharmacology research
N1-methyl substitution
Circulatory endpoint assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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